2-Azidoadenosine 5'-triphosphate

Descripción

Molecular Composition and Key Properties

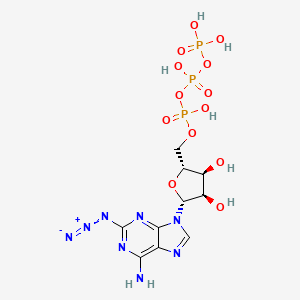

2-N$$3$$-ATP has the molecular formula C$$ {10}$$H$${15}$$N$$8$$O$${12}$$P$$3$$ and a molecular weight of 532.19 g/mol . The IUPAC name is [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate, highlighting its stereochemical complexity. Key structural components include:

| Feature | Description |

|---|---|

| Adenine base | A purine derivative with an amino group at position 6. |

| Ribose backbone | 2'-azido modification replaces the hydroxyl group, altering sugar conformation. |

| Triphosphate moiety | Three phosphate groups linked to the 5' oxygen, enabling energy transfer. |

The azido group introduces steric and electronic perturbations, reducing the ribose’s flexibility and enhancing its utility as a photoaffinity probe. X-ray crystallography and NMR studies reveal that the 2'-azido group stabilizes a C3'-endo sugar pucker, mimicking RNA-like conformations in nucleic acid complexes.

Stereochemical and Reactivity Profiles

The compound’s reactivity is governed by its azido group, which undergoes Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. For example, 2-N$$_3$$-ATP reacts with dibenzocyclooctyne (DBCO) derivatives to form stable triazole adducts, enabling fluorescent labeling of proteins or nucleic acids. The triphosphate moiety retains substrate compatibility with ATP-dependent enzymes such as kinases and RNA polymerases, though incorporation rates are often reduced compared to natural ATP.

Propiedades

Número CAS |

72884-75-4 |

|---|---|

Fórmula molecular |

C10H15N8O13P3 |

Peso molecular |

548.19 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N8O13P3/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,14,15)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 |

Clave InChI |

QYNPRLMHSGVWIX-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |

SMILES isomérico |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |

SMILES canónico |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |

Sinónimos |

2-azido-ATP 2-azidoadenosine 5'-triphosphate |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Click Chemistry Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

2-Azido-ATP is extensively used in SPAAC, a bioorthogonal reaction that allows for the selective labeling of biomolecules without interfering with native biochemical processes. This reaction is particularly advantageous because it occurs under physiological conditions and does not require additional catalysts. The incorporation of 2-Azido-ATP into nucleic acids has been shown to yield fluorescent triazole products, which can be utilized for imaging in living cells.

- Case Study : A study demonstrated the efficient reaction of 8-azidoadenosine 5'-triphosphate with cyclooctynes, resulting in high yields of triazole products that exhibit fluorescence properties suitable for live-cell imaging. This method enabled real-time tracking of signaling events within single cancer cells, highlighting the potential of 2-Azido-ATP in cellular studies .

Photochemistry Applications

Photoinsertion into Proteins

The photoreactive nature of the azido group allows 2-Azido-ATP to be used as a tool for studying protein interactions and dynamics. Upon exposure to UV light, the azido group generates a nitrene that can react with nearby nucleophiles, facilitating the covalent attachment of the nucleotide to proteins.

- Case Study : Research indicated that photoinsertion of 2-azidoadenosine 5'-triphosphate into proteins resulted in covalent modifications that could be analyzed using electron spin resonance (ESR) spectroscopy. This technique provided insights into ATP-binding sites and conformational changes in proteins such as Ca2+-ATPase .

Inhibition Studies

Competitive Inhibition in Cell Signaling

2-Azido-ATP has been shown to act as a competitive inhibitor for various enzymes and receptors involved in cell signaling pathways. Its ability to mimic ATP allows it to interfere with normal signaling processes, making it a valuable tool for studying receptor dynamics and enzyme kinetics.

- Case Study : In studies involving human platelets, 2-azidoadenosine 5'-diphosphate was characterized as a potent inhibitor of adenylate cyclase activity, demonstrating its role in modulating calcium signaling pathways .

Antiviral Applications

HIV Research

The compound has been explored for its potential antiviral properties, particularly against HIV. Its incorporation into nucleotides has shown promise in inhibiting viral replication.

- Case Study : A formulation containing azido derivatives was reported to suppress HIV type 1 replication in peripheral blood mononuclear cells, indicating its potential as a therapeutic agent in antiviral strategies .

Data Table: Summary of Applications

Comparación Con Compuestos Similares

2-Azidoadenosine 5'-Diphosphate (2-Azido-ADP)

- Structure : Similar to 2-azido-ATP but lacks the γ-phosphate group.

- Function : Acts as a potent inhibitor of platelet adenylate cyclase, with higher efficacy than ADP. Its photolysable azido group allows irreversible binding to mitochondrial F1-ATPase, aiding structural studies .

- Key Difference: While 2-azido-ADP is a diphosphate, 2-azido-ATP’s triphosphate moiety enhances its utility in probing ATP-dependent processes like ion channel regulation (e.g., ryanodine receptors) .

2-Methylthioadenosine 5'-Triphosphate (2-Methylthio-ATP)

2-Chloroadenosine 5'-Diphosphate (2-Chloro-ADP)

- Structure : Substitutes a chloro (-Cl) group at the 2-position.

- Function: A stable ADP analog with prolonged receptor activation.

- Key Contrast : Unlike 2-azido-ATP, 2-chloro-ADP’s effects are entirely reversible, limiting its use in structural biology .

Pharmacological and Biochemical Properties

Table 1: Comparative Potency and Receptor Interactions

*Values extrapolated from diphosphate analogs in platelet studies .

Key Findings:

Receptor Specificity : All three analogs (2-azido-ATP, 2-methylthio-ATP, 2-chloro-ADP) act via the same ADP receptor on human platelets, as demonstrated by ATP’s competitive inhibition with similar pA₂ values (~5.5–6.1) .

Efficacy vs. Affinity : 2-Azido-ATP and 2-methylthio-ATP exhibit higher efficacy (maximal effect) in adenylate cyclase inhibition compared to ADP, despite comparable receptor affinity .

Irreversible Binding : Only 2-azido-ATP forms covalent bonds with targets, enabling unique applications in structural biology .

Limitations and Considerations

- Photoreactivity : 2-Azido-ATP’s azido group requires UV handling, limiting its use in live-cell imaging.

- Metabolic Stability : 2-Methylthio-ATP is more resistant to hydrolysis than 2-azido-ATP, enhancing its utility in prolonged assays .

Métodos De Preparación

Azido Group Introduction at the Adenine C2 Position

The foundational step in synthesizing 2-N-ATP involves introducing an azido group at the C2 position of adenine. This is typically achieved through nucleophilic substitution reactions. In one approach, 2-chloroadenosine is reacted with sodium azide (NaN) in dimethylformamide (DMF) at 60°C for 24 hours, yielding 2-azidoadenosine with ~70% efficiency. The reaction mechanism proceeds via an SAr pathway, where the electron-deficient C2 position of the adenine ring facilitates azide substitution.

Phosphorylation to Triphosphate

The 2-azidoadenosine intermediate is subsequently phosphorylated to the triphosphate form. A widely adopted method employs a mixed anhydride approach using phosphoryl chloride (POCl) and tributylamine in trimethyl phosphate. This reaction proceeds at -10°C to minimize side reactions, yielding the 5'-monophosphate intermediate. Subsequent phosphorylation with pyrophosphate in the presence of carbodiimide activators generates the triphosphate moiety. Final purification via anion-exchange chromatography typically achieves >90% purity, though yields are moderate (40–50%) due to azido group instability under acidic conditions.

Table 1: Key Parameters for Chemical Synthesis

Enzymatic Phosphorylation Strategies

ATP-Regenerating Systems

Recent advances leverage enzymatic phosphorylation to improve yield and scalability. In a patented method, 2-azidoadenosine is sequentially phosphorylated using nucleoside kinase (NK), nucleotide monophosphate kinase (NMPK), and acetate kinase (AcK). The ATP required for phosphorylation is regenerated using acetyl phosphate, which donates a phosphate group to ADP via AcK, enabling a closed-loop system. This approach reduces reagent costs and avoids accumulation of inhibitory ADP.

One-Pot Enzymatic Cascade

A one-pot enzymatic cascade synthesizes 2-N-ATP in three steps:

-

NK-catalyzed monophosphorylation : 2-Azidoadenosine + ATP → 2-N-AMP + ADP.

-

NMPK-catalyzed diphosphorylation : 2-N-AMP + ATP → 2-N-ADP + ADP.

-

AcK-mediated triphosphorylation : 2-N-ADP + acetyl phosphate → 2-N-ATP + acetate.

This method achieves ~80% conversion efficiency with 10 mM substrate, outperforming chemical synthesis in yield and scalability.

Table 2: Enzymatic vs. Chemical Synthesis Comparison

| Metric | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 40–50% | 70–80% |

| Reaction Time | 3–5 days | 24–48 hours |

| Scalability | Moderate | High |

| Purification Complexity | High | Moderate |

Challenges and Optimization Opportunities

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-azidoadenosine 5'-triphosphate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves modifying adenosine nucleotides via azide substitution at the 2-position. For example, 2-azidoadenosine analogues can be synthesized from adenosine precursors through diazotransfer reactions using imidazole-1-sulfonyl azide derivatives. Purity optimization requires reversed-phase HPLC with UV detection (λmax ~252 nm) and validation via P NMR to confirm triphosphate integrity. Storage at ≤-20°C in neutral aqueous buffers (pH 7.5) minimizes hydrolysis .

Q. How can structural and conformational properties of this compound be characterized?

- Methodological Answer : Infrared ion spectroscopy (IRIS) combined with density functional theory (DFT) calculations is effective for gas-phase structural analysis, revealing protonation states and nucleobase interactions. In solution, circular dichroism (CD) and H/P NMR can assess ribose puckering and phosphate group dynamics. Comparative studies with ATP show distinct spectral signatures due to the azido group’s electron-withdrawing effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in receptor specificity between this compound and ADP/ATP analogues?

- Methodological Answer : Competitive binding assays using radiolabeled ADP (e.g., P-ADP) in platelet-rich plasma can quantify receptor antagonism. For example, ATP competitively inhibits 2-azidoadenosine 5'-diphosphate-induced platelet aggregation via the P2Y receptor, but discrepancies arise in cyclase inhibition. Receptor knockout models (e.g., CRISPR-Cas9-modified platelets) and cross-linking studies (using the azido group for photoaffinity labeling) clarify whether off-target interactions occur .

Q. How does this compound interact with ATP-binding proteins in neurodegenerative disease models?

- Methodological Answer : Photoaffinity labeling with 2-azidoadenosine 5'-[γ-P]triphosphate enables covalent tagging of ATP-binding proteins in cerebrospinal fluid (CSF). SDS-PAGE/autoradiography identifies target proteins (e.g., a 42-kDa protein in Alzheimer’s disease CSF). Competitive elution with excess ATP validates specificity. Follow-up proteomics (e.g., LC-MS/MS) characterizes labeled proteins, linking them to pathological pathways .

Q. What are the limitations of using this compound in studying purinergic signaling cascades?

- Methodological Answer : While the azido group enables photo-crosslinking, it may sterically hinder receptor binding or alter hydrolysis kinetics compared to native ATP. Control experiments with non-hydrolyzable analogues (e.g., ATPγS) and stability assays (monitoring inorganic phosphate release via malachite green) are critical. Additionally, UV irradiation for crosslinking must be optimized to avoid protein denaturation .

Data Analysis and Interpretation

Q. How can researchers reconcile conflicting data on the potency of this compound as a cyclase inhibitor versus an aggregating agent?

- Methodological Answer : Dose-response curves in platelet assays (aggregometry vs. cAMP quantification) under standardized conditions (e.g., 37°C, 1 mM Ca) reveal differential potency. Statistical analysis (e.g., Schild regression for receptor antagonism) quantifies competitive vs. non-competitive mechanisms. Contradictions may arise from batch-to-batch variability in analogue purity, necessitating stringent QC via mass spectrometry .

Q. What computational tools predict the metabolic stability of this compound in cellular environments?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) assess hydrolysis rates at physiological pH. QSAR models trained on nucleotide stability datasets predict susceptibility to phosphatases. Experimental validation uses P NMR to track triphosphate degradation in cell lysates over time .

Experimental Design Considerations

Q. How should researchers control for off-target effects when using this compound in kinase assays?

- Methodological Answer : Include ATP-depleted controls (e.g., apyrase-treated samples) and parallel experiments with non-azido ATP analogues. Kinase activity profiling (e.g., KinomeScan) identifies non-specific interactions. For photolabeling, use dark controls (no UV) to distinguish specific crosslinking from background binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.